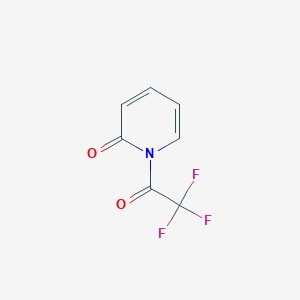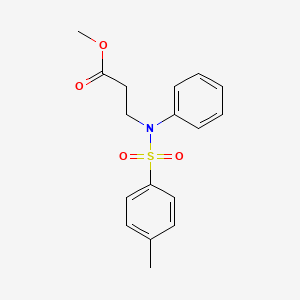
1-(Trifluoroacetyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoroacetyl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core substituted with a trifluoroacetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoroacetyl)pyridin-2(1H)-one typically involves the reaction of pyridin-2(1H)-one with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Step 1: Pyridin-2(1H)-one is dissolved in a suitable solvent, such as dichloromethane.
Step 2: Trifluoroacetic anhydride is added dropwise to the solution while maintaining a low temperature (0-5°C).
Step 3: The reaction mixture is stirred for several hours, allowing the formation of this compound.
Step 4: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Trifluoroacetyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the trifluoroacetyl group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted pyridin-2(1H)-one derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(Trifluoroacetyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
1-(Trifluoroacetyl)pyridin-2(1H)-one can be compared with other similar compounds, such as:
Pyridin-2(1H)-one: Lacks the trifluoroacetyl group, resulting in different chemical reactivity and biological activity.
1-(Acetyl)pyridin-2(1H)-one: Contains an acetyl group instead of a trifluoroacetyl group, leading to variations in chemical properties and applications.
1-(Trifluoromethyl)pyridin-2(1H)-one:
The unique presence of the trifluoroacetyl group in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Propriétés
Numéro CAS |
96254-06-7 |
|---|---|
Formule moléculaire |
C7H4F3NO2 |
Poids moléculaire |
191.11 g/mol |
Nom IUPAC |
1-(2,2,2-trifluoroacetyl)pyridin-2-one |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)6(13)11-4-2-1-3-5(11)12/h1-4H |
Clé InChI |
KOCJEUOJVXPDRH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C=C1)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13948715.png)




![4-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B13948756.png)
